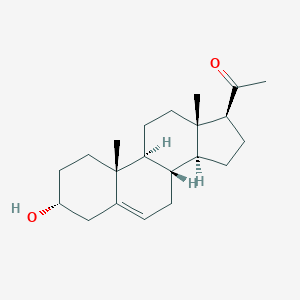

3alpha-Hydroxypregn-5-en-20-one

Overview

Description

3alpha-Hydroxypregn-5-en-20-one, also known as 3-epi-Pregnenolone, is a chemical compound with the molecular formula C21H32O2 . It is used as a starting material for the synthesis of a series of 11- and 12-substituted derivatives of 5ξ-pregnanolone, the principal neurosteroid acting via γ-aminobutyric acid (GABA) .

Synthesis Analysis

The synthesis of 3alpha-Hydroxypregn-5-en-20-one involves the use of starting materials such as (25R)-3β-Hydroxy-5α-spirostan-12-one (hecogenin) and 11α-hydroxypregn-4-ene-3,20-dione (11α-hydroxyprogesterone) . A directed synthesis of two progesterone metabolites, allopregnanolone and 3a-hydroxy-pregn-4-en-20-one, from Δ16-pregnanolone and progesterone, respectively, was carried out by a reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of 3alpha-Hydroxypregn-5-en-20-one is characterized by a molecular weight of 316.5 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is ORNBQBCIOKFOEO-QYYVTAPASA-N .Chemical Reactions Analysis

The chemical reactions involving 3alpha-Hydroxypregn-5-en-20-one are primarily related to its role as a starting material for the synthesis of neurosteroids .Physical And Chemical Properties Analysis

The physical and chemical properties of 3alpha-Hydroxypregn-5-en-20-one include a molecular weight of 316.5 g/mol, an XLogP3 of 4.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications

Neuropharmacology

3-epi-Pregnenolone: has been identified as a positive modulator of GABA_A receptors in neuronal studies . It influences the GABA-induced chloride current in rat cerebellar and hippocampus neurons, which is crucial for understanding its potential therapeutic effects on neurological disorders.

Steroidogenesis Research

This compound is pivotal in the study of steroidogenesis, the biological process of steroid formation. It serves as a precursor in the biosynthesis of various steroid hormones, aiding researchers in dissecting the pathways and enzymes involved .

Microbial Biocatalysis

Researchers employ 3-epi-Pregnenolone in microbial biocatalysis to produce steroid hormones like progesterone from natural sterols using recombinant strains of bacteria . This application is significant for the pharmaceutical industry, offering a sustainable method for hormone production.

Mechanism of Action

Target of Action

It is known that pregnenolone and its derivatives generally interact with various receptors in the body, including nuclear receptors and membrane receptors .

Mode of Action

Similar compounds typically exert their effects by binding to their target receptors, initiating a cascade of biochemical reactions that lead to changes in cellular function .

Biochemical Pathways

3alpha-Hydroxypregn-5-en-20-one is likely involved in the steroid hormone biosynthesis pathway . This pathway starts with the conversion of cholesterol to pregnenolone, which is then converted to various steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens .

Pharmacokinetics

Result of Action

Steroid hormones typically regulate a wide range of physiological processes, including immune response, metabolism, inflammation, and behavior .

Action Environment

The action, efficacy, and stability of 3alpha-Hydroxypregn-5-en-20-one are likely influenced by various environmental factors. These may include the presence of other hormones, the pH and temperature of the body, and the individual’s overall health status.

properties

IUPAC Name |

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-QYYVTAPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859283 | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Hydroxypregn-5-en-20-one | |

CAS RN |

19037-28-6 | |

| Record name | Pregn-5-en-20-one, 3alpha-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)